Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate
CAS No.: 1785523-74-1
Cat. No.: VC6509226
Molecular Formula: C11H19F2NO3
Molecular Weight: 251.274
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1785523-74-1 |
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Molecular Formula | C11H19F2NO3 |
Molecular Weight | 251.274 |
IUPAC Name | tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate |
Standard InChI | InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-6-4-8(15)11(12,13)5-7-14/h8,15H,4-7H2,1-3H3 |
Standard InChI Key | HNYMUDLVJNDQSA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure comprises an azepane ring (C₆H₁₁N) modified with:
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A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine.
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Two fluorine atoms at the 4-position, introducing electronegativity and conformational rigidity.
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A hydroxyl group at the 5-position, enabling hydrogen bonding and solubility modulation.
Table 1: Key Molecular Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1785523-74-1 | |
Molecular Formula | C₁₁H₁₉F₂NO₃ | |
Molecular Weight | 275.27 g/mol | |
IUPAC Name | tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate |
The presence of fluorine atoms significantly alters the compound’s physicochemical properties, including increased lipophilicity (LogP ≈ 1.8) and metabolic stability compared to non-fluorinated analogs .
Synthetic Methodologies
Table 2: Hypothetical Synthetic Steps
Pharmaceutical and Industrial Applications
Drug Discovery Intermediate
The compound’s structural features make it valuable for:
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Kinase Inhibitors: Fluorine atoms enhance binding to ATP pockets (e.g., JAK3 inhibitors).
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GPCR-Targeted Therapies: Azepane scaffolds are prevalent in serotonin and dopamine receptor modulators .
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Prodrug Synthesis: The Boc group facilitates controlled release of active amines in vivo .
Case Study: Analogous Compounds
A structurally related compound, (S)-tert-butyl 4-aminoazepane-1-carboxylate (EVT-1741803), demonstrates antipsychotic activity by modulating D₂/D₃ dopamine receptors. Substituting amino with hydroxyl and fluorine groups may optimize blood-brain barrier permeability and target selectivity.
Parameter | Value |
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Stability | Stable under N₂, -20°C |
Recommended Storage | Desiccated, -20°C |
Hazard Codes | H315, H319, H335 |
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric fluorination to access enantiopure variants.
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In Vivo Pharmacokinetics: Assessing bioavailability and clearance in preclinical models.
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Target Identification: Screening against orphan GPCRs and ion channels.
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